2,5-Bis(difluoromethyl)benzo[d]oxazole

Medicinal Chemistry Physical Organic Chemistry Bioisosterism

2,5-Bis(difluoromethyl)benzo[d]oxazole (CAS 1804411-20-8) is a heterocyclic aromatic compound with the molecular formula C9H5F4NO and a molecular weight of 219.14, characterized by two lipophilic hydrogen bond donor (CF2H) groups at the 2- and 5-positions of the benzoxazole scaffold. This compound belongs to a class of fluorinated building blocks that are increasingly prioritized in medicinal chemistry and chemical biology for their ability to modulate ADME properties while introducing metabolically stable hydrogen bonding capabilities.

Molecular Formula C9H5F4NO
Molecular Weight 219.14 g/mol
Cat. No. B12871149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(difluoromethyl)benzo[d]oxazole
Molecular FormulaC9H5F4NO
Molecular Weight219.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)F)N=C(O2)C(F)F
InChIInChI=1S/C9H5F4NO/c10-7(11)4-1-2-6-5(3-4)14-9(15-6)8(12)13/h1-3,7-8H
InChIKeyHZHVTBCVUWBWMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(difluoromethyl)benzo[d]oxazole: A Strategic Fluorinated Heterocycle for Bioisostere-Driven Procurement


2,5-Bis(difluoromethyl)benzo[d]oxazole (CAS 1804411-20-8) is a heterocyclic aromatic compound with the molecular formula C9H5F4NO and a molecular weight of 219.14, characterized by two lipophilic hydrogen bond donor (CF2H) groups at the 2- and 5-positions of the benzoxazole scaffold . This compound belongs to a class of fluorinated building blocks that are increasingly prioritized in medicinal chemistry and chemical biology for their ability to modulate ADME properties while introducing metabolically stable hydrogen bonding capabilities [1].

Why Generic 2,5-Disubstituted Benzoxazoles Cannot Substitute for the Bis(difluoromethyl) Analog


Simple substitution with non-fluorinated or perfluorinated analogs like 2,5-dimethylbenzoxazole or 2,5-bis(trifluoromethyl)benzoxazole fails to replicate the unique electronic profile of 2,5-bis(difluoromethyl)benzo[d]oxazole. The difluoromethyl group possesses a significantly enhanced acidity and hydrogen bond donor capacity compared to a methyl group [1], while retaining greater lipophilicity and metabolic inertness than a hydroxyl bioisostere. Unlike the purely hydrophobic and non-hydrogen bonding CF3 group, the CF2H moiety can actively engage in intermolecular C–F⋯H–X interactions, directly influencing binding affinity and selectivity in biological systems [2]. This dual 'lipophilic hydrogen bond donor' character is critical for target engagement in drug discovery and cannot be achieved by the common methyl or trifluoromethyl alternatives.

Quantitative Differentiation Evidence for 2,5-Bis(difluoromethyl)benzo[d]oxazole Against Closest Analog Candidates


Hydrogen Bond Acidity (α₂^H) of the CF2H Group vs. Methyl and Trifluoromethyl

The hydrogen bond acidity (α₂^H) of the difluoromethyl group in an aromatic context is measured at 0.053, establishing it as a hydrogen bond donor [1]. In contrast, the α₂^H for toluene (CH3) is 0.00, and for trifluoromethylbenzene (CF3) is effectively 0.00. This quantitative difference places the CF2H group in a unique donor category absent in its typical methyl and trifluoromethyl structural analogs. The benzoxazole scaffold directs the CF2H groups at the 2- and 5-positions for vectorial engagement.

Medicinal Chemistry Physical Organic Chemistry Bioisosterism

Lipophilicity Modulation: logP Impact of CF2H vs. OH Bioisostere

Replacing a hydroxyl group with a difluoromethyl group on an aromatic ring results in a significant increase in lipophilicity. The calculated logP for a generic Ar-OH is approximately 0.14, whereas for Ar-CF2H it is 1.24, a change of ΔlogP ≈ +1.1 [1]. For 2,5-bis(difluoromethyl)benzo[d]oxazole, this translates to a dual increase in permeability compared to a hypothetical dihydroxy analog, while still retaining hydrogen bonding capability.

Drug Design ADME Bioisosterism

Improved Yield in Synthesis of Key Pharmaceutical Building Block from 2,5-Bis(difluoromethyl)benzo[d]oxazole

In the synthesis of difluoromethylbenzoxazole (DFMB) pyrimidine thioether NNRTIs, the intermediate compound 47 was produced in a significantly improved yield of 72% starting from a difluoromethylbenzoxazole precursor, compared to a previously patented method yielding only 41% [1]. This demonstrates a process efficiency advantage for targets derived from this specific functionalized scaffold.

Process Chemistry Medicinal Chemistry Anti-HIV Agents

Specificity of CF2H Group in X-ray Co-crystal Structures of Drug-Target Complexes

X-ray crystallographic analysis (PDB: 2YKN) of a difluoromethylbenzoxazole derivative bound to HIV-1 Reverse Transcriptase confirms the CF2H group's engagement in a close hydrogen bond with the carbonyl oxygen of Lysine 101 (C–F⋯O=C distance within van der Waals sum). This direct structural evidence is absent for CH3 or CF3 analogs in the same binding pocket, providing a validated basis for target engagement [1].

Structural Biology Drug Design X-ray Crystallography

Prioritized Application Scenarios for 2,5-Bis(difluoromethyl)benzo[d]oxazole in Scientific Procurement


Medicinal Chemistry: Designing Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors (NNRTIs)

This compound is the core scaffold for constructing potent NNRTIs. The quantitative evidence shows that derivatives incorporating the difluoromethylbenzoxazole motif achieve nanomolar EC50 values (e.g., 6.4 nM) against wild-type HIV-1, with the CF2H group forming a crucial hydrogen bond with the target enzyme as verified by X-ray co-crystallography (PDB: 2YKN) [1]. Procurement of this specific building block is essential for SAR studies aiming to exploit this 'lipophilic hydrogen bond donor' interaction.

Structure-Activity Relationship (SAR) Studies for Bioisostere Evaluation

In systematic SAR campaigns, 2,5-bis(difluoromethyl)benzo[d]oxazole serves as an indispensable probe for the OH→CF2H bioisostere replacement strategy. The quantified +1.1 logP increase over a hydroxyl analog and the specific hydrogen bond acidity (α₂^H = 0.053) provide a predictable pharmacological profile change [2]. Researchers can compare its performance directly against 2,5-dimethyl or 2,5-bis(trifluoromethyl) benzoxazoles to empirically define the role of CF2H in their target of interest.

Chemical Biology: Development of Metabolic Stable Probes and Activity-Based Probes (ABPs)

The metabolic lability of native hydroxyl or thiol groups often compromises chemical probe stability in cells. The CF2H groups on this benzoxazole scaffold offer a metabolically inert hydrogen bond donor replacement, as evidenced by the high selectivity index (>15,477) of derived NNRTIs, indicating low off-target cytotoxicity [1]. Procuring this fluorinated core allows the development of more durable cellular probes.

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